molecular formula C6H5Cl2NO2S B6601262 2-Thiazolecarboxylicacid,4,5-dichloro-,ethylester(9CI) CAS No. 79807-38-8

2-Thiazolecarboxylicacid,4,5-dichloro-,ethylester(9CI)

Cat. No.: B6601262
CAS No.: 79807-38-8
M. Wt: 226.08 g/mol
InChI Key: NGZQHWGVYVNKKC-UHFFFAOYSA-N
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Description

2-Thiazolecarboxylicacid,4,5-dichloro-,ethylester(9CI) is a thiazole derivative characterized by a 5-membered heterocyclic ring containing sulfur and nitrogen atoms. The compound features a carboxylic acid ethyl ester group at position 2 and chlorine substituents at positions 4 and 5. Thiazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their diverse reactivity and biological activity.

Properties

IUPAC Name

ethyl 4,5-dichloro-1,3-thiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO2S/c1-2-11-6(10)5-9-3(7)4(8)12-5/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZQHWGVYVNKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C(S1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazolecarboxylicacid,4,5-dichloro-,ethylester(9CI) typically involves the reaction of 4,5-dichloro-2-aminothiazole with ethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-Thiazolecarboxylicacid,4,5-dichloro-,ethylester(9CI) may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial process may also include additional steps such as solvent recovery and waste management to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Thiazolecarboxylicacid,4,5-dichloro-,ethylester(9CI) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Thiazolecarboxylicacid,4,5-dichloro-,ethylester(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways .

Comparison with Similar Compounds

5-Thiazolecarboxylicacid,2-amino-4,5-dihydro-4-oxo-,ethylester(9CI)

  • Substituents: Amino group at position 2, oxo (ketone) at position 4, and ethyl ester at position 5. The ring is partially saturated (4,5-dihydro).
  • Molecular Formula : C₆H₈N₂O₃S.
  • Key Properties: Molecular weight 188.21 g/mol, hydrogen bond donor count = 1, topological polar surface area = 107 Ų .
  • Comparison: The amino and oxo groups introduce electron-donating effects, contrasting with the electron-withdrawing chlorine substituents in the target compound. Partial saturation reduces aromaticity, altering reactivity.

Ethyl 2-acetylthiazole-4-carboxylate

  • Substituents : Acetyl group at position 2, ethyl ester at position 4.
  • Molecular Formula: C₈H₉NO₃S (inferred).
  • Key Properties : The acetyl group enhances electrophilicity at position 2, while the ester group at position 4 differs spatially from the target compound’s ester at position 2 .

5-Thiazolecarboxylicacid,2-bromo-4-(1,1-dimethylethyl)-,ethylester(9CI)

  • Substitents : Bromine at position 2, bulky tert-butyl group at position 4.
  • Molecular Formula: C₁₀H₁₄BrNO₂S.
  • Key Properties : Bromine’s electronegativity and steric hindrance from tert-butyl likely reduce reactivity compared to dichloro-substituted analogs .

4-Thiazolecarboxylicacid,2-chloro-5-(1-methylethyl)-,methylester(9CI)

  • Substituents : Chlorine at position 2, isopropyl at position 5, methyl ester.
  • Molecular Formula: C₈H₁₀ClNO₂S.
  • Key Properties : Methyl ester (vs. ethyl) reduces hydrophobicity. Isopropyl substitution introduces steric effects absent in the target compound .

Ethyl 5-amino-2-mercaptothiazole-4-carboxylate

  • Substituents: Amino at position 5, mercapto (SH) at position 2.
  • Molecular Formula : C₆H₈N₂O₂S₂.
  • Key Properties : Mercapto group increases nucleophilicity; melting point 180–182°C, density 1.49 g/cm³ .

Data Table: Comparative Analysis of Thiazole Derivatives

Compound Name (9CI) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
2-Thiazolecarboxylicacid,4,5-dichloro-,ethylester Cl (4,5), ethyl ester (2) C₆H₅Cl₂NO₂S* ~234.08* Hypothetical: High electrophilicity due to Cl; potential agrochemical use.
5-Thiazolecarboxylicacid,2-amino-... NH₂ (2), O (4), ethyl ester (5) C₆H₈N₂O₃S 188.21 Partial saturation; hydrogen bonding capacity .
Ethyl 2-acetylthiazole-4-carboxylate Acetyl (2), ethyl ester (4) C₈H₉NO₃S 199.23 Acetyl enhances electrophilicity; ester at position 4 .
5-Thiazolecarboxylicacid,2-bromo-... Br (2), tert-butyl (4) C₁₀H₁₄BrNO₂S 292.25 Steric hindrance from tert-butyl; bromine’s electronegativity .
Ethyl 5-amino-2-mercaptothiazole-4-carboxylate NH₂ (5), SH (2), ethyl ester (4) C₆H₈N₂O₂S₂ 204.27 Mercapto group increases reactivity; melting point 180–182°C .

*Inferred data for target compound.

Research Findings and Implications

Reactivity and Electronic Effects

  • Chlorine vs. Amino Groups: Dichloro substitution (hypothetical in the target compound) increases electrophilicity, enhancing susceptibility to nucleophilic attack compared to amino-substituted analogs (e.g., ) .
  • Steric and Electronic Influences : Bulky substituents (e.g., tert-butyl in ) hinder reactions at the thiazole core, whereas smaller groups like chlorine allow for more facile functionalization .

Limitations and Contradictions

  • Structural Variability : Substituent position (e.g., ester at position 2 vs. 4) significantly alters chemical behavior, complicating direct comparisons .

Biological Activity

2-Thiazolecarboxylic acid, 4,5-dichloro-, ethyl ester (9CI), also known as ethyl 4,5-dichloro-1,3-thiazole-2-carboxylate, is an organic compound with notable biological activities. This compound's structure features a thiazole ring with chlorine substituents at the 4 and 5 positions, contributing to its chemical reactivity and biological efficacy. The compound has been studied extensively for its potential applications in agriculture and medicine.

  • Molecular Formula : C6_{6}H5_{5}Cl2_{2}N1_{1}O2_{2}S
  • Molecular Weight : 226.08 g/mol
  • IUPAC Name : Ethyl 4,5-dichloro-1,3-thiazole-2-carboxylate

Anticancer Activity

Research indicates that 2-thiazolecarboxylic acid derivatives exhibit significant anticancer properties. A study highlighted the compound's ability to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The presence of electron-withdrawing chlorine atoms enhances its interaction with biological targets, potentially increasing its effectiveness against various cancers .

Antifungal and Herbicidal Properties

The compound has demonstrated antifungal activity against several plant pathogens. Its mechanism involves disrupting fungal cell wall synthesis and interfering with metabolic pathways crucial for fungal survival. Additionally, it has been evaluated as a herbicide due to its ability to inhibit the growth of certain weeds by targeting their physiological processes .

Interaction with Biological Targets

The biological activity of this compound is largely attributed to its interaction with proteins involved in plant defense mechanisms. Binding studies have shown that it can effectively inhibit specific enzymes that are vital for pathogen resistance in plants. This interaction profile suggests a dual role as both a herbicide and a fungicide .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
2,4-Dichloro-5-thiazolecarboxylic acidC6_{6}H4_{4}Cl2_{2}N2_{2}O2_{2}SContains only one chlorine substituent
Ethyl 4-chloro-1,3-thiazole-2-carboxylateC6_{6}H6_{6}Cl1_{1}N1_{1}O2_{2}SLacks dichlorination; single chlorine atom
5-Thiazolecarboxylic acid derivativesVariesBroad category; includes various substituents

The unique dichlorination pattern of 2-thiazolecarboxylic acid, 4,5-dichloro-, ethyl ester enhances its biological activity compared to other thiazole derivatives .

Study on Anticancer Activity

A recent study published in a peer-reviewed journal investigated the anticancer effects of thiazole derivatives, including 2-thiazolecarboxylic acid, 4,5-dichloro-, ethyl ester. The results indicated that this compound exhibited cytotoxic effects on various cancer cell lines, leading to significant reductions in cell viability. The study concluded that further optimization of the molecular structure could enhance its therapeutic potential against cancer .

Evaluation as a Herbicide

In agricultural research, the herbicidal efficacy of this compound was evaluated against common weed species. Field trials demonstrated that it significantly reduced weed biomass compared to untreated controls. The study emphasized the importance of understanding the compound's mode of action to minimize potential risks to non-target organisms .

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